molecular formula C12H10F2N4O B2416124 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034265-87-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2416124
CAS No.: 2034265-87-5
M. Wt: 264.236
InChI Key: KXAMKKGRBJTGLL-UHFFFAOYSA-N
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Description

The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone” is a type of 1,2,3-triazole β-lactam conjugate . These conjugates have been found to have antimicrobial properties . They are synthesized using click chemistry and have been tested against Gram-positive and Gram-negative bacteria .


Synthesis Analysis

The synthesis of new triazole β-lactam conjugates involves a cycloaddition strategy . β-lactams are prepared and propargylated at N-1 to afford compounds. A Cu-catalyzed click reaction of these β-lactams with different aryl azides provides 1,2,3-triazole conjugates .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring and a β-lactam ring . The IR spectrum displays vibrations at 1717cm −1 for C=O, 1519, 1338 cm −1 for NO 2 while the presence of a signal at 1438 cm −1 reveals the formation of the triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cycloaddition strategy and a Cu-catalyzed click reaction . The β-lactams are propargylated at N-1 to afford compounds, which then undergo a click reaction with different aryl azides to provide the 1,2,3-triazole conjugates .

Scientific Research Applications

Antibacterial and Antifungal Evaluation

  • Novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles, related to the chemical compound , have shown moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Two specific compounds within this group demonstrated excellent anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Triazole in Clinical Drugs

  • The core motif of 1,2,4-triazoles, which is a part of the compound , is vital in various clinical drugs, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), Anastrozole (anticancer), and several others. These triazoles are used in different pharmacological applications, demonstrating the versatility and significance of the triazole component (Prasad et al., 2021).

Anticancer Activity

  • Aziridine-1,2,3-triazole hybrid derivatives, closely related to the chemical compound , have been synthesized and evaluated for anticancer activity. These compounds showed high efficiency against human leukemia (HL-60) cells and human hepatoma G2 cells (Dong, Wu, & Gao, 2017).

Enzyme Inhibition for Drug Development

  • Novel triazole derivatives have been designed and synthesized as potent inhibitors of human dihydroorotate dehydrogenase (HsDHODH), an enzyme. These derivatives offer valuable insights for the optimization of 1H-1,2,4-triazole derivatives as HsDHODH inhibitors in future drug development (Gong et al., 2017).

Catalyst in Chemical Synthesis

  • Triazolylmethanol ligands, related to the compound , have been used to form complexes that catalyze the Huisgen 1,3-dipolar cycloaddition, a key reaction in organic synthesis. This demonstrates the compound's potential role as a catalyst in various chemical syntheses (Ozcubukcu et al., 2009).

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAMKKGRBJTGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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